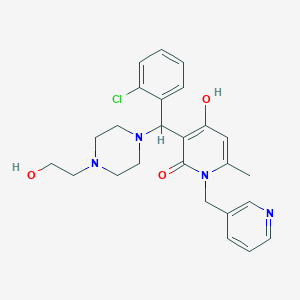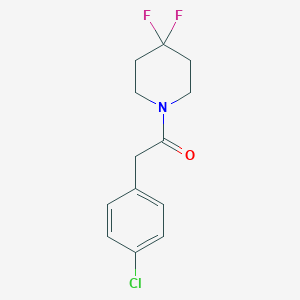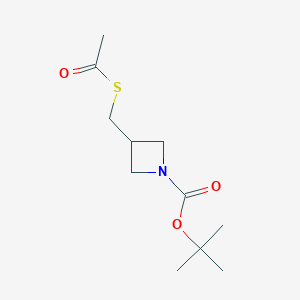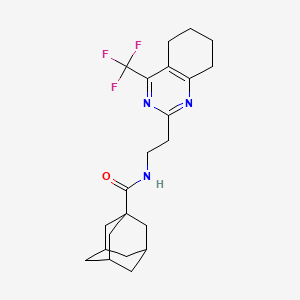
3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dopamine Receptor Interaction
The compound demonstrates interaction with dopamine receptors, notably D2-like receptors, indicating its relevance in neuropsychiatric disorders. It's part of a class of arylcycloalkylamines, where the arylalkyl substituents enhance potency and selectivity at these receptors. The complex structure contributes to its selectivity and potency, though specific effects of the arylalkyl moieties are unpredictable (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, Ablordeppey, 2009). Similarly, advancements in dopamine D2 receptor ligands for treating neuropsychiatric disorders underscore the importance of the piperazine moiety and its derivatives. The typical pharmacophore with high D2 receptor affinity includes components like the aromatic moiety and cyclic amine, with the aromatic/heteroaromatic lipophilic fragment being crucial (Jůza, Musílek, Mezeiova, Soukup, Korábečný, 2022).
Renin-Angiotensin System Interaction
The compound's role in the renin-angiotensin system, especially regarding memory processing, is significant. Dopamine-Angiotensin IV interactions in the brain suggest potential clinically relevant effects of drugs affecting both the renin-angiotensin system and dopamine receptors. This interplay is vital for understanding its therapeutic implications in cognitive functions (Braszko, 2010).
Anticancer Applications
The compound, as part of the piperazine derivatives, is noteworthy in anticancer research, with specific derivatives showing high tumor specificity and minimal keratinocyte toxicity. Some compounds have been identified to induce apoptotic cell death in cancer cell lines, highlighting the importance of structural variations for medicinal efficacy (Sugita, Takao, Uesawa, Sakagami, 2017).
Anti-Mycobacterial Activity
Piperazine-based molecules, which include the given compound, are critical in fighting Mycobacterium tuberculosis. Structural variations in these molecules can lead to potent activity against drug-resistant strains, marking their importance in developing new anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, Karpoormath, 2020).
Antitubercular Activity
The compound's relevance in antitubercular activity is underscored through its structural alignment with piperazine derivatives. These derivatives have shown efficacy against various strains of Mycobacterium tuberculosis, with the formation and structure-activity relationship of these compounds being pivotal in designing new antitubercular drugs (Asif, 2014).
特性
IUPAC Name |
3-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-15-22(32)23(25(33)30(18)17-19-5-4-8-27-16-19)24(20-6-2-3-7-21(20)26)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUHHHMXUDMEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)
![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)
![N-(3,3-diethoxypropyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2631211.png)
![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)
![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)
